Sulfabromomethazine sodium
Description
Historical Trajectories in Sulfonamide Discovery and Development
The journey to understanding Sulfabromomethazine sodium begins with the revolutionary discovery of sulfonamides, the first class of drugs to effectively combat systemic bacterial infections.
The era of antibacterial chemotherapy began in the early 20th century. A pivotal moment was the discovery of Prontosil, a sulfonamide-containing dye, by German physician and researcher Gerhard Domagk in the 1930s. caa.go.jpthieme-connect.comresearchgate.net Domagk's work, which earned him a Nobel Prize, revealed that Prontosil was effective against streptococcal infections in mice. thieme-connect.comresearchgate.netnih.gov Subsequent research in 1936 by Ernest Fourneau and his colleagues at the Pasteur Institute in France demonstrated that Prontosil was a prodrug. nih.gov It is metabolized in the body to its active form, sulfanilamide (B372717), a compound that had been synthesized in 1906. caa.go.jpnih.gov
This discovery of sulfanilamide's antibacterial properties sparked a wave of research, leading to the synthesis of thousands of sulfonamide derivatives. hpc-j.co.jp Scientists began to systematically modify the sulfanilamide structure to enhance its efficacy, broaden its spectrum of activity, and improve its safety profile. drugbank.com This led to the development of key sulfonamides like sulfapyridine (B1682706) in 1938 for treating pneumonia and sulfathiazole, which was extensively used during World War II to prevent wound infections. nih.govorganic-chemistry.org These early sulfonamides were instrumental in treating a range of bacterial diseases before the widespread availability of penicillin. researchgate.netdrugbank.com
This compound emerged from the continued effort to refine the therapeutic properties of existing sulfonamides. It is a derivative of sulfamethazine (B1682506), also known as sulfadimidine, which itself is a pyrimidine (B1678525) derivative of sulfanilamide. merckvetmanual.comwho.int The key structural modification in Sulfabromomethazine is the introduction of a bromine atom onto the pyrimidine ring of the sulfamethazine molecule. researchgate.netmerckvetmanual.com
The rationale for such halogenation in medicinal chemistry often involves modulating the lipophilicity and electronic properties of a drug molecule. The addition of a bromine atom can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. In the case of Sulfabromomethazine, this modification resulted in a long-acting sulfonamide, meaning it is eliminated from the body more slowly than its parent compound, sulfamethazine. researchgate.netresearchgate.net This characteristic is particularly relevant in veterinary medicine, where less frequent administration is often desirable. researchgate.net this compound is the sodium salt form of the compound, which typically enhances its solubility in water for administration purposes. hpc-j.co.jplgcstandards.com
Research Imperatives and Knowledge Gaps Pertaining to this compound
Despite its use in veterinary medicine, specific areas of research concerning this compound require further investigation to fully understand its pharmacological and environmental profile.
A primary research imperative is the continued development and refinement of sensitive and specific analytical methods for detecting its residues in food products of animal origin, such as milk and tissues. caa.go.jpiaea.org The presence of antibiotic residues in the food chain is a significant public health concern, and robust monitoring is essential. merckvetmanual.com Techniques such as high-performance liquid chromatography (HPLC) are utilized for this purpose. caa.go.jp
Another critical knowledge gap is a comprehensive understanding of the environmental fate of Sulfabromomethazine. researchgate.net The excretion of the drug and its metabolites from treated animals can lead to environmental contamination. researchgate.netfrontiersin.org Research is needed to determine its persistence in soil and water, its potential for bioaccumulation, and its ecotoxicological effects. researchgate.netecvpt.org The degradation pathways of Sulfabromomethazine in various environmental compartments are not fully elucidated. hpc-j.co.jpresearchgate.net
Furthermore, the potential for the development of bacterial resistance to Sulfabromomethazine remains a continuous area of concern. merckvetmanual.comresearchgate.net While the general mechanisms of sulfonamide resistance, such as alterations in the target enzyme dihydropteroate (B1496061) synthase, are known, the specific selective pressures exerted by Sulfabromomethazine in clinical and agricultural settings warrant ongoing surveillance and investigation. merckvetmanual.com There is a need for more data on the prevalence and characteristics of resistance genes associated with Sulfabromomethazine exposure.
Finally, a more detailed elucidation of its metabolic pathways in different target animal species would provide a better understanding of its efficacy and potential for tissue residue accumulation. While it is known that sulfonamides are generally metabolized via processes like acetylation and oxidation, species-specific differences in the metabolism of Sulfabromomethazine are an area for further research. merckvetmanual.com
Chemical Properties of Sulfabromomethazine
| Property | Value | Source |
| Molecular Formula | C12H13BrN4O2S | caa.go.jp |
| Molecular Weight | 357.23 g/mol | caa.go.jp |
| IUPAC Name | 4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | researchgate.net |
| CAS Number | 116-45-0 | researchgate.net |
| Water Solubility (predicted) | 0.106 mg/mL | drugbank.com |
| logP (predicted) | 1.71 | drugbank.com |
| pKa (Strongest Acidic, predicted) | 6.99 | drugbank.com |
| pKa (Strongest Basic, predicted) | 1.97 | drugbank.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3691-68-7 |
|---|---|
Molecular Formula |
C12H12BrN4NaO2S |
Molecular Weight |
379.21 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(5-bromo-4,6-dimethylpyrimidin-2-yl)azanide |
InChI |
InChI=1S/C12H12BrN4O2S.Na/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10;/h3-6H,14H2,1-2H3;/q-1;+1 |
InChI Key |
BYTJZIVWFMOARV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C)Br.[Na+] |
Canonical SMILES |
CC1=C(C(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C)Br.[Na+] |
Other CAS No. |
3691-68-7 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Sulfabromomethazine Sodium
Methodological Approaches to Sulfabromomethazine Sodium Synthesis
The synthesis of this compound can be approached through both conventional, multi-step chemical reactions and more contemporary, environmentally conscious "green" chemistry techniques.
Conventional Synthesis Pathways
The traditional synthesis of Sulfabromomethazine is a multi-step process that begins with readily available starting materials and involves the sequential formation of key intermediates. The final step involves the formation of the sodium salt.
A representative conventional synthesis pathway can be outlined as follows:
Synthesis of p-acetamidobenzenesulfonyl chloride: The synthesis typically commences with the protection of the amino group of aniline (B41778) through acetylation to form acetanilide. This is a crucial step to prevent unwanted side reactions of the amino group in the subsequent chlorosulfonation step. The resulting acetanilide is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO₂Cl) onto the benzene (B151609) ring, yielding p-acetamidobenzenesulfonyl chloride.
Synthesis of 2-amino-5-bromo-4,6-dimethylpyrimidine: The heterocyclic component of Sulfabromomethazine is synthesized separately. This involves the bromination of 2-amino-4,6-dimethylpyrimidine. A common method for this transformation is the use of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. chemicalbook.com
Coupling Reaction: The two key intermediates, p-acetamidobenzenesulfonyl chloride and 2-amino-5-bromo-4,6-dimethylpyrimidine, are then coupled. This reaction forms the sulfonamide bond, linking the benzenesulfonyl group to the amino group of the pyrimidine (B1678525) ring.
Hydrolysis (Deprotection): The acetyl group, which served as a protecting group for the aromatic amine, is subsequently removed by acid or base-catalyzed hydrolysis. This step regenerates the free amino group (-NH₂) on the benzene ring, yielding Sulfabromomethazine.
Salt Formation: Finally, Sulfabromomethazine is treated with a sodium base, such as sodium hydroxide (B78521) or sodium ethoxide, to form the more water-soluble sodium salt, this compound.
Interactive Data Table: Key Intermediates in Conventional Synthesis
| Intermediate | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |
| Acetanilide | C₈H₉NO | 135.16 | Starting material, protected aniline |
| p-acetamidobenzenesulfonyl chloride | C₈H₈ClNO₃S | 233.67 | Key intermediate with sulfonyl chloride group |
| 2-amino-4,6-dimethylpyrimidine | C₆H₉N₃ | 123.16 | Precursor to the heterocyclic amine |
| 2-amino-5-bromo-4,6-dimethylpyrimidine | C₆H₈BrN₃ | 202.05 | Key heterocyclic amine intermediate chemicalbook.com |
Emerging Green Chemistry Synthesis Techniques
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. For sulfonamides, these "green" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.
Emerging green chemistry techniques applicable to the synthesis of this compound include:
Mechanosynthesis: This solvent-free approach involves the use of mechanical force (e.g., ball milling) to drive chemical reactions. A one-pot, two-step mechanochemical process for sulfonamide synthesis has been demonstrated, which involves the oxidation-chlorination of disulfides followed by amination. rsc.org This method significantly reduces solvent waste.
Synthesis in Sustainable Solvents: Research has focused on replacing traditional volatile organic solvents with more benign alternatives such as water, ethanol, glycerol, or deep eutectic solvents (DES). researchgate.net These solvents can facilitate the reaction of sulfonyl chlorides with amines to produce sulfonamides with good to excellent yields. researchgate.net
Catalyst-Free Methods: Some green synthesis protocols for sulfonamides have been developed that proceed under catalyst-free conditions, for example, using silica (B1680970) gel as a heterogeneous and reusable medium for the condensation of amines and sulfonyl chlorides under solvent-free conditions at room temperature. researchgate.net
Use of Greener Reagents: Efforts are being made to replace hazardous reagents. For instance, sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has been used as an efficient oxidant for the conversion of thiols to sulfonyl chlorides in situ, which then react with amines to form sulfonamides in sustainable solvents. researchgate.net
Interactive Data Table: Comparison of Conventional vs. Green Synthesis Approaches
| Feature | Conventional Synthesis | Green Chemistry Synthesis |
| Solvent Use | Often relies on volatile organic solvents | Emphasizes solvent-free conditions or use of sustainable solvents (water, ethanol, DES) researchgate.net |
| Reagents | May use hazardous reagents like chlorosulfonic acid | Focus on less toxic and recyclable reagents rsc.orgresearchgate.net |
| Waste Generation | Can produce significant amounts of chemical waste | Aims to minimize waste through higher atom economy and recyclable components |
| Energy Consumption | May require heating for extended periods | Often proceeds at room temperature or with reduced energy input |
Targeted Chemical Modifications and Analog Design
The sulfonamide scaffold is a versatile platform for chemical modification, allowing for the design and synthesis of new analogs with potentially altered physicochemical properties and biological activities.
Strategies for Structural Diversification within Sulfonamides
The general structure of a sulfonamide offers several points for modification to create a diverse library of compounds. Key strategies include:
Modification of the R¹ Group (on the Sulfonamide Nitrogen): Substitution on the nitrogen atom of the sulfonamide group is a common strategy. Introducing different heterocyclic or aromatic rings can significantly impact the compound's properties.
Modification of the R² Group (on the Aniline Nitrogen): The amino group on the benzene ring can be modified, although this can affect the compound's interaction with its biological target.
Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the benzene ring can alter the electronic and steric properties of the molecule.
Bioisosteric Replacement: The sulfonamide group itself can be replaced with other functional groups that have similar physical or chemical properties, a strategy known as bioisosteric replacement.
Exploration of Novel this compound Derivatives
While specific research on novel derivatives of this compound is not extensively documented in publicly available literature, the principles of sulfonamide derivatization can be applied to explore new chemical entities based on its structure. Potential areas of exploration could include:
Replacement of the Bromo Substituent: The bromine atom on the pyrimidine ring could be replaced with other halogens (e.g., chlorine, fluorine) or other functional groups to investigate the impact on activity.
Modification of the Methyl Groups: The two methyl groups on the pyrimidine ring could be altered to larger alkyl groups or incorporated into a cyclic structure to probe steric requirements.
Introduction of Additional Functional Groups: Adding functional groups to the benzene ring or the pyrimidine ring could lead to new interactions with biological targets.
Synthesis of Hybrid Molecules: The this compound scaffold could be chemically linked to other pharmacologically active molecules to create hybrid compounds with dual or enhanced activity.
The synthesis of such novel derivatives would likely follow similar synthetic strategies as the parent compound, involving the preparation of a modified heterocyclic amine or a modified benzenesulfonyl chloride, followed by a coupling reaction.
Molecular and Biochemical Mechanisms of Action in Vitro and in Silico Investigations
Enzymatic Inhibition and Metabolic Pathway Perturbation
The primary mechanism of action for sulfonamides, including sulfabromomethazine sodium, revolves around their ability to interfere with essential enzymatic processes and perturb metabolic pathways in susceptible organisms.
Dihydropteroate (B1496061) Synthetase Interaction Dynamics of Sulfonamides
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA). nih.govmerckvetmanual.com This structural mimicry is the cornerstone of their antimicrobial activity. They act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS). merckvetmanual.comwikipedia.orgpatsnap.com DHPS is a critical enzyme in the folic acid synthesis pathway, catalyzing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form dihydropteroate. mdpi.comnih.gov By competitively binding to the active site of DHPS, sulfonamides block the normal utilization of PABA. nih.govwikipedia.org This inhibition disrupts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate. merckvetmanual.com Tetrahydrofolate is an essential coenzyme for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. wikipedia.orgpatsnap.com In the absence of adequate folic acid, bacterial cells are unable to replicate and grow, leading to a bacteriostatic effect. merckvetmanual.comwikipedia.org
The interaction between sulfonamides and DHPS has been a subject of detailed study. For instance, quantitative structure-activity relationship (QSAR) studies have been conducted to develop pharmacophoric models that predict the binding of different sulfa drugs to DHPS. nih.gov These models help in understanding the structural features of sulfonamides that are crucial for their inhibitory activity. nih.gov
Broader Biochemical Pathway Modulations Induced by Sulfonamides
Beyond the direct inhibition of DHPS, sulfonamides can induce broader perturbations in biochemical pathways. Their interference with folate biosynthesis has cascading effects on various metabolic processes. mdpi.com For example, the disruption of nucleotide metabolism is a direct consequence of folate deficiency. bohrium.com
In some organisms, the application of sulfonamides can lead to the accumulation of metabolic precursors. For instance, since PABA is synthesized from chorismate in the shikimate pathway, the inhibition of PABA utilization by sulfonamides might lead to an increase in the cellular chorismate pool. nih.gov
Identification and Characterization of Molecular Targets
Elucidating the precise molecular targets of a compound is crucial for understanding its mechanism of action and potential off-target effects. Various experimental and computational approaches have been employed to identify and characterize the molecular targets of sulfonamides.
Probe-Based Approaches for Target Elucidation
Probe-based approaches are powerful tools for identifying the direct binding partners of a small molecule within a complex biological system. These methods often involve modifying the compound of interest with a reactive group and a reporter tag.
One such technique is photoaffinity labeling (PAL) , which has been used to identify the biological targets of various small molecules. nih.gov In this approach, a photoreactive group is incorporated into the sulfonamide structure. Upon photoactivation, the probe covalently binds to its target protein, allowing for subsequent identification. The design of these probes is critical, as it must retain the parent compound's potency and specificity. nih.gov
Another strategy involves the use of clickable photoaffinity probes . These probes contain a "clickable" handle, such as an alkyne group, which allows for the attachment of a reporter molecule (e.g., a fluorescent dye or biotin) after the probe has bound to its target. nih.gov This approach offers flexibility and can be used to study target engagement in living cells. nih.gov
Fluorescent probes have also been synthesized to detect specific metal ions, demonstrating the versatility of modifying the sulfonamide scaffold for targeted applications. researchgate.net These probes can exhibit "OFF-ON" fluorescent behaviors upon binding to their target, providing a sensitive detection method. researchgate.net
Phenotypic Screening and Target Inference Methodologies
Phenotypic screening is a powerful approach in drug discovery that involves testing compounds for their effects on whole cells or organisms, without prior knowledge of the molecular target. acs.orggardp.org This method has seen a resurgence in recent years as it can identify compounds that work through novel mechanisms of action. gardp.orgresearchgate.net
High-throughput phenotypic screening allows for the rapid testing of large compound libraries. unimore.itacs.org Hits from these screens, which show a desired phenotypic effect, are then subjected to further studies to identify their molecular target. gardp.org This process of "target deconvolution" can be challenging but is essential for understanding the compound's mechanism of action. researchgate.net
Various strategies can be employed for target identification following a phenotypic screen. These include:
Affinity Chromatography: Using the active compound as a bait to pull down its binding partners from a cell lysate. mdpi.com
Genetic Approaches: Identifying mutations that confer resistance to the compound, as these often occur in the gene encoding the target protein.
Omics-based Approaches: Analyzing changes in the proteome, transcriptome, or metabolome of cells treated with the compound to infer the affected pathways and potential targets. mdpi.com
Computational Target Identification and Prioritization
In silico methods play an increasingly important role in predicting the potential molecular targets of a compound. These computational approaches leverage the vast amount of available biological and chemical data to make predictions.
One common strategy is target fishing or target prediction , which uses cheminformatics tools and machine learning algorithms. researchgate.net These methods compare the chemical structure of a query compound to a database of known ligands for various protein targets. By identifying structural similarities, these tools can predict the most likely biological targets. researchgate.netroyalsocietypublishing.org
Another approach involves the use of self-organizing maps (SOMs) . This method clusters compounds based on their structural features and can be used to predict the polypharmacological profiles of new chemical entities. pnas.org By analyzing the known targets of compounds that cluster with the query molecule, potential new targets can be inferred. pnas.org
Computational docking studies are also employed to predict the binding mode and affinity of a compound for a potential target protein. waikato.ac.nz These simulations can help to prioritize which predicted targets are most likely to be biologically relevant.
These computational methods are valuable for generating hypotheses about a compound's mechanism of action, which can then be validated experimentally.
Structure-Activity Relationship (SAR) Studies of this compound
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. gardp.orgpharmacologymentor.com For this compound, as with other sulfonamides, SAR analysis focuses on identifying the specific molecular features that govern its interaction with the target enzyme, dihydropteroate synthase (DHPS), leading to the inhibition of bacterial folic acid synthesis. biologydiscussion.compurdue.edu
Elucidation of Key Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. pharmacologymentor.commedsci.org The antibacterial activity of Sulfabromomethazine stems from its ability to act as a competitive inhibitor of para-aminobenzoic acid (PABA) at the active site of the DHPS enzyme. biologydiscussion.combiorxiv.org The key pharmacophoric features of Sulfabromomethazine, derived from its structure and known interactions of the sulfonamide class, are critical for this inhibition.
The essential structural components for the activity of sulfonamides include:
An unsubstituted aromatic amino group at the N4 position, which is crucial for activity.
The sulfonyl group (-SO2-).
A substituted or unsubstituted amino group at the N1 position.
In Sulfabromomethazine, the core pharmacophore consists of the p-aminobenzenesulfonamide scaffold, which mimics the natural substrate PABA. The pyrimidine (B1678525) ring, substituted with methyl and bromine groups, significantly influences the compound's physicochemical properties and binding affinity.
Key features include:
Hydrogen Bond Donor (HBD): The primary aromatic amine (-NH2) group is a critical HBD, mimicking the amine group of PABA and forming key hydrogen bonds within the DHPS active site.
Hydrogen Bond Acceptor (HBA): The oxygen atoms of the sulfonyl group (-SO2-) act as strong HBAs, forming essential interactions with amino acid residues in the enzyme's binding pocket. researchgate.net The nitrogen atoms within the pyrimidine ring also contribute as potential HBAs.
Aromatic Ring (AR): The benzene (B151609) ring provides a hydrophobic scaffold and is involved in π-π stacking or hydrophobic interactions with aromatic residues in the active site. researchgate.net
Hydrophobic Features (H): The methyl groups on the pyrimidine ring contribute to hydrophobic interactions, potentially enhancing the binding affinity and selectivity. The bromine atom further adds to the lipophilicity of the heterocyclic moiety.
These features collectively enable Sulfabromomethazine to occupy the PABA binding site on DHPS, thereby blocking the synthesis of dihydrofolic acid and exerting its bacteriostatic effect. purdue.edu
| Pharmacophoric Feature | Chemical Moiety | Putative Role in DHPS Binding |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Para-amino group (-NH2) | Mimics the amino group of PABA; forms crucial hydrogen bonds with active site residues. |
| Hydrogen Bond Acceptor (HBA) | Sulfonyl group oxygens (-SO2-) | Accepts hydrogen bonds from donor residues in the DHPS active site. |
| Hydrogen Bond Acceptor (HBA) | Pyrimidine ring nitrogens | Potential to form additional hydrogen bonds, enhancing binding affinity. |
| Aromatic Ring (AR) | Benzenesulfonamide core | Participates in hydrophobic and/or π-π stacking interactions with aromatic amino acids. |
| Hydrophobic Group (H) | Methyl groups (-CH3) on the pyrimidine ring | Engages in van der Waals and hydrophobic interactions within a specific sub-pocket of the enzyme. |
| Halogen Atom | Bromine atom (-Br) | Increases lipophilicity and can form halogen bonds, potentially influencing binding affinity and pharmacokinetic properties. |
Ligand-Based and Structure-Based Pharmacophore Modeling Principles
Pharmacophore models are powerful tools in drug discovery, used for virtual screening and designing new lead compounds. researchgate.net These models can be developed using two primary approaches: ligand-based and structure-based.
Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown. acs.org The model is constructed by analyzing a set of known active ligands to identify the common chemical features responsible for their shared biological activity. The underlying principle is that molecules with similar biological activities often share a common binding mode and, therefore, a common pharmacophore. The process involves superimposing the active compounds and abstracting the shared chemical features (HBDs, HBAs, aromatic rings, etc.) into a 3D hypothetical model. acs.orgcomputer.org
Structure-Based Pharmacophore Modeling: This approach is utilized when the 3D structure of the target protein, often complexed with a ligand, is available from techniques like X-ray crystallography or NMR spectroscopy. researchgate.netnih.gov The model is generated by directly analyzing the key interaction points between the ligand and the amino acid residues in the protein's binding site. researchgate.netacs.org This method can identify crucial features such as hydrogen bonds, ionic interactions, and hydrophobic contacts that are essential for binding. researchgate.netnih.gov For Sulfabromomethazine, a structure-based model would be derived from the crystal structure of DHPS, defining the precise spatial constraints and chemical environment of the PABA-binding pocket. acs.org
| Parameter | Ligand-Based Modeling | Structure-Based Modeling |
|---|---|---|
| Requirement | A set of active ligands with known biological activities. acs.org | 3D structure of the target macromolecule (e.g., protein crystal structure). researchgate.netnih.gov |
| Principle | Assumes that common chemical features among active molecules are responsible for their activity. researchgate.net | Identifies key interaction points between the target's active site and a bound ligand. researchgate.netacs.org |
| Output | A hypothetical model representing the shared features of active compounds. computer.org | A model reflecting the actual binding site environment and key interactions. nih.gov |
| Application | Used when target structure is unavailable; ideal for scaffold hopping and identifying diverse chemotypes. acs.org | Used for high-precision virtual screening and lead optimization when target structure is known. researchgate.net |
Computational Chemistry for Mechanistic Insights
Computational chemistry provides powerful tools for investigating the molecular mechanisms of drug action at an atomic level. Techniques like molecular dynamics simulations and quantum chemical calculations offer deep insights into how compounds like Sulfabromomethazine interact with their biological targets.
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior of a protein-ligand complex, providing insights that are not accessible from static crystal structures. mdpi.comgalaxyproject.org
For the Sulfabromomethazine-DHPS complex, an MD simulation would typically involve these steps:
System Setup: A starting 3D structure of the DHPS protein, with Sulfabromomethazine docked into its active site, is placed in a simulation box. The box is then solvated with water molecules and ions to mimic physiological conditions. galaxyproject.org
Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated and equilibrated under controlled temperature and pressure (e.g., using NVT and NPT ensembles) to achieve a stable state. galaxyproject.org
Production Run: A long simulation is run to generate a trajectory, which is a record of the positions, velocities, and energies of all atoms over time.
Analysis of the MD trajectory can elucidate the stability of the compound in the binding pocket, identify key and persistent hydrogen bonds, quantify the flexibility of active site residues, and calculate the binding free energy between Sulfabromomethazine and DHPS. nih.govnih.gov
| Parameter | Description |
|---|---|
| Force Field | A set of empirical potential energy functions and parameters used to describe the interactions between atoms in the system (e.g., AMBER, CHARMM, GROMOS). mdpi.com |
| Ensemble | A statistical representation of the system's thermodynamic state. Common ensembles include NVT (constant Number of particles, Volume, Temperature) and NPT (constant Number of particles, Pressure, Temperature). galaxyproject.org |
| Simulation Time | The duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (µs), which must be long enough to capture the biological event of interest. |
| Solvent Model | An explicit or implicit representation of the solvent (usually water) that surrounds the biomolecule. Explicit models (e.g., TIP3P) treat water molecules individually. |
| Boundary Conditions | Periodic Boundary Conditions (PBC) are typically used to simulate a small part of a larger system, avoiding edge effects. |
Quantum Chemical Calculations for Reactivity and Binding Prediction
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. computer.org Unlike the classical mechanics of MD, QC methods can describe electronic phenomena such as bond formation and breaking, charge distribution, and orbital interactions.
For Sulfabromomethazine, QC calculations can provide valuable data for predicting its reactivity and binding affinity:
Electron Distribution and Electrostatic Potential: Calculating the partial charges on each atom reveals the molecule's electrostatic potential surface. This helps predict regions of the molecule likely to engage in electrostatic interactions, such as hydrogen bonds, with the DHPS active site.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its propensity to participate in chemical reactions.
Binding Energy Calculation: High-level QC methods, often combined with classical MD in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, can be used to calculate the binding energy between Sulfabromomethazine and DHPS with high accuracy. This allows for a precise prediction of binding affinity and helps in understanding the nature of the chemical interactions (e.g., covalent vs. non-covalent).
These computational insights are invaluable for rational drug design, enabling the modification of the Sulfabromomethazine structure to enhance its binding potency and selectivity.
Advanced Analytical Methodologies for Sulfabromomethazine Sodium
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating complex mixtures. For Sulfabromomethazine sodium, several chromatographic methods have been developed and optimized.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of sulfonamides, including this compound. mdpi.com It offers robust and reliable separation of analytes from complex sample matrices. The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. iajps.com
Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures than conventional HPLC. iajps.comglobalresearchonline.net This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. globalresearchonline.netijsrtjournal.com The underlying principle is governed by the van Deemter equation, which demonstrates that smaller particle sizes lead to increased efficiency. globalresearchonline.net UPLC systems are specifically designed to handle the high backpressures generated by these fine particles. iajps.com The transition from HPLC to UPLC can offer substantial improvements in analytical throughput without compromising the quality of the results. globalresearchonline.net
For the analysis of sulfonamides like this compound, reversed-phase chromatography is commonly employed, often using C18 columns. mdpi.com Sample preparation is a critical step and can involve techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering substances from the matrix. mdpi.com
Table 1: Comparison of HPLC and UPLC Parameters
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3–5 µm | < 2 µm |
| Operating Pressure | Lower | Higher (up to 100 MPa) |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Higher |
| Sensitivity | Good | Enhanced |
| Solvent Consumption | Higher | Lower |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile and thermally stable compounds. organomation.comrfppl.co.in In GC, the mobile phase is an inert gas that carries the vaporized sample through a column containing a stationary phase. organomation.com For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. organomation.com
GC can be coupled with various detectors, such as a flame ionization detector (FID) or a mass spectrometer (MS), for sensitive and specific detection. cdc.gov Sample preparation for GC analysis typically involves extraction and may include a clean-up step to remove non-volatile impurities that could interfere with the analysis. organomation.com
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
Thin-Layer Chromatography (TLC) is a planar chromatographic technique that is simple, cost-effective, and allows for the simultaneous analysis of multiple samples. researchgate.netlongdom.org It involves spotting the sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), which is then placed in a sealed chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the sample. longdom.org
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that uses plates with smaller particle sizes and a uniform layer thickness, resulting in better resolution, higher sensitivity, and improved reproducibility. longdom.orgasiapharmaceutics.info HPTLC offers several advantages, including automation, minimal sample preparation, and the ability to perform densitometric quantification. asiapharmaceutics.info For the analysis of sulfonamides, HPTLC on silica (B1680970) gel plates with a suitable mobile phase can provide effective separation. researchgate.net Detection can be achieved by observing the spots under UV light or by using a densitometer for quantitative analysis. researchgate.net
Table 2: HPTLC Method Parameters for Sulfonamide Analysis
| Parameter | Description |
| Stationary Phase | HPTLC silica gel F254 plates |
| Mobile Phase Example | Chloroform-methanol (89:11, v/v) |
| Detection | Videodensitometry |
| LOD Example | 0.05 µg per spot for some sulfonamides |
Specialized Chromatographic Approaches (e.g., Hydrophilic Interaction Liquid Chromatography)
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly useful for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. chromatographyonline.comsigmaaldrich.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.com
The separation mechanism in HILIC is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase. sigmaaldrich.com This technique offers orthogonal selectivity compared to reversed-phase LC and can provide enhanced sensitivity when coupled with mass spectrometry due to the high organic content of the mobile phase. chromatographyonline.comwikipedia.org For a compound like this compound, which possesses polar functional groups, HILIC can be a valuable alternative or complementary technique to reversed-phase HPLC.
Spectroscopic Characterization and Quantitative Analysis
Spectroscopic techniques are indispensable for both the identification and quantification of chemical compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used, simple, and cost-effective technique for the quantitative analysis of substances that absorb light in the UV and visible regions of the electromagnetic spectrum. pro-analytics.netjaptronline.com The principle of UV-Vis spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. bioglobax.com
For the quantification of this compound, a UV-Vis spectrophotometer is used to measure the absorbance at a specific wavelength where the compound exhibits maximum absorption (λmax). japtronline.com A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. researchgate.net The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. researchgate.net The method's accuracy and precision must be validated to ensure reliable results. japtronline.com
Table 3: Key Parameters in UV-Vis Spectrophotometric Analysis
| Parameter | Description |
| λmax | Wavelength of maximum absorbance, specific to the analyte and solvent. |
| Calibration Curve | A plot of absorbance versus concentration for a series of standard solutions. researchgate.net |
| Beer-Lambert Law | A = εbc (A=absorbance, ε=molar absorptivity, b=path length, c=concentration). bioglobax.com |
| Quantification Limit (QL) | The lowest concentration of an analyte that can be reliably quantified. bioglobax.com |
Infrared (IR) Spectroscopy for Structural Fingerprinting
In the mid-IR region (typically 4000-400 cm⁻¹), the absorption bands can be used to identify specific functional groups present in the this compound molecule. conicet.gov.ar For instance, the spectrum would exhibit characteristic peaks for the amine (N-H) group, the sulfonyl (S=O) group, the aromatic rings (C=C and C-H bonds), and the pyrimidine (B1678525) ring. The positions and intensities of these bands provide crucial information for confirming the identity of the compound.
The analysis of the IR spectrum involves assigning the observed absorption bands to specific vibrational modes of the molecule. This "fingerprint" region of the spectrum, typically below 1500 cm⁻¹, is particularly complex and unique to each molecule, making it highly valuable for identification purposes. By comparing the IR spectrum of a sample to that of a known standard of this compound, one can confirm its identity with a high degree of confidence.
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |
| Amine (N-H) | 3300-3500 | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Sulfonyl (S=O) | 1300-1350 and 1150-1180 | Asymmetric and Symmetric Stretching |
| Aromatic C=C | 1400-1600 | Stretching |
| C-N | 1250-1350 | Stretching |
| C-S | 600-800 | Stretching |
This table presents generalized wavenumber ranges for the functional groups found in this compound. Actual peak positions can vary based on the specific molecular environment and sample state.
Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS, MS/MS)
Mass spectrometry (MS) is a cornerstone analytical technique for the determination and characterization of this compound. It functions by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). This provides highly specific information about the molecular weight of the compound.
When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), the resulting hyphenated techniques (LC-MS and GC-MS) offer powerful tools for the analysis of complex mixtures. For sulfonamides like this compound, LC-MS is particularly prevalent. mdpi.com This is because LC can effectively separate this compound from other components in a sample matrix before it enters the mass spectrometer for detection and identification.
Tandem mass spectrometry (MS/MS) further enhances the analytical capabilities. nih.govgrupobiomaster.com In MS/MS, a specific ion (the precursor ion) corresponding to this compound is selected and then subjected to fragmentation. The resulting fragment ions (product ions) create a unique fragmentation pattern that serves as a highly specific fingerprint for the molecule, allowing for unambiguous identification even in complex matrices. nih.govgrupobiomaster.com The fragmentation of sodiated adducts of molecules can sometimes be challenging. researchgate.netchromforum.org However, the fragmentation of sodium adducts of peptides has been studied and can proceed effectively. researchgate.net The fragmentation of ammonium (B1175870) adducts often occurs preferentially at the glycosidic linkage. researchgate.net
The use of different ionization techniques, such as electrospray ionization (ESI), is common for the analysis of sulfonamides. nih.govacs.org ESI is a soft ionization technique that allows for the analysis of thermally labile and high molecular weight compounds.
| Technique | Application for this compound | Key Findings/Parameters |
| LC-MS | Quantitative and qualitative analysis in various matrices. | Enables separation from interfering compounds and provides molecular weight information. |
| GC-MS | Analysis of volatile derivatives of sulfonamides. | Often requires derivatization to increase volatility. |
| MS/MS | Structural confirmation and identification. | Provides characteristic fragmentation patterns for unambiguous identification. nih.govgrupobiomaster.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like this compound. This technique is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting NMR spectrum provides a wealth of information about the molecular structure.
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring, the amine group, and the pyrimidine ring.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. irisotope.com Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum, allowing for the identification of all the carbon atoms in the molecule. The chemical shifts in ¹³C NMR are observed over a much wider range than in ¹H NMR, which often results in a spectrum where every non-equivalent carbon atom is represented by a distinct peak. irisotope.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between different nuclei in the molecule, providing further confirmation of the structure.
| NMR Technique | Information Obtained for this compound |
| ¹H NMR | Number and chemical environment of protons. |
| ¹³C NMR | Number and type of carbon atoms (e.g., aromatic, aliphatic). irisotope.com |
| 2D NMR (e.g., COSY, HSQC) | Connectivity between protons and carbons, aiding in complete structural assignment. |
Electrophoretic Separation Techniques
Electrophoretic techniques are powerful separation methods based on the differential migration of charged species in an electric field. These methods are particularly useful for the analysis of ionizable compounds like this compound.
Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis (CZE) is the simplest form of capillary electrophoresis. libretexts.org In CZE, separation is achieved based on the differences in the charge-to-mass ratio of the analytes. sciex.com The separation occurs in a narrow-bore fused-silica capillary filled with a buffer solution. royalsocietypublishing.org When a high voltage is applied across the capillary, analytes migrate at different velocities depending on their electrophoretic mobility and the electroosmotic flow. libretexts.org
For the analysis of sulfonamides, CZE offers high separation efficiency and short analysis times. researchgate.net The pH of the buffer solution is a critical parameter as it affects the charge of the analytes and the electroosmotic flow. royalsocietypublishing.org By optimizing the buffer composition, pH, and applied voltage, a complete separation of multiple sulfonamides can be achieved. royalsocietypublishing.orgresearchgate.net CZE has been successfully applied to the separation of various sulfonamides in different matrices. researchgate.net
| Parameter | Effect on CZE Separation of Sulfonamides | Typical Conditions |
| Buffer pH | Affects the ionization state of the analytes and the electroosmotic flow. royalsocietypublishing.org | Optimized to achieve the best separation selectivity. |
| Buffer Concentration | Influences the ionic strength and conductivity of the buffer, affecting migration times and peak shapes. royalsocietypublishing.org | Typically in the range of 20-100 mM. |
| Applied Voltage | Higher voltages lead to faster separations but can generate Joule heating. royalsocietypublishing.org | Optimized for a balance between speed and resolution. |
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) is a modification of CZE that allows for the separation of both neutral and charged analytes. wikipedia.org This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration (CMC). wikipedia.org The surfactant molecules form micelles, which act as a pseudo-stationary phase.
Separation in MEKC is based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the micelles (pseudo-stationary phase). nih.gov Hydrophobic analytes will interact more strongly with the hydrophobic interior of the micelles and will therefore migrate more slowly than hydrophilic analytes. asdlib.org This partitioning mechanism, combined with the electrophoretic migration of charged analytes, provides a versatile separation technique. MEKC has been widely used for the separation of various pharmaceuticals, including sulfonamides. cabidigitallibrary.orgmdpi.com
| Component | Role in MEKC Separation | Example |
| Surfactant | Forms micelles, creating a pseudo-stationary phase for partitioning. wikipedia.org | Sodium dodecyl sulfate (SDS) wikipedia.org |
| Buffer | Maintains the pH and provides conductivity for the electrophoretic separation. | Phosphate or borate (B1201080) buffers |
| Organic Modifier | Can be added to the buffer to modify the partitioning and improve separation. | Methanol, Acetonitrile |
Hyphenated Electrophoretic-Mass Spectrometry (CE-MS, CE-MS/MS)
The coupling of capillary electrophoresis with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the high selectivity and sensitivity of MS. nih.govacs.org This hyphenated technique is a powerful tool for the analysis of complex samples, providing both separation and structural information in a single run.
For the analysis of sulfonamides, CE-MS and CE-MS/MS have been shown to be highly effective. nih.govgrupobiomaster.com The CE system separates the different sulfonamides, and the MS detector provides their molecular weights and, in the case of MS/MS, their characteristic fragmentation patterns. nih.govgrupobiomaster.com This allows for the confident identification and quantification of this compound, even at low concentrations in complex matrices like food and environmental samples. nih.gov The development of CE-MS methods often involves the optimization of the interface between the CE and the MS to ensure efficient ionization and transfer of the analytes. nih.gov
| Technique | Advantages for Sulfonamide Analysis | Key Considerations |
| CE-MS | High separation efficiency, selectivity, and sensitivity. nih.govacs.org | Optimization of the CE-MS interface is crucial for performance. nih.gov |
| CE-MS/MS | Unambiguous identification through fragmentation patterns. nih.govgrupobiomaster.com | Selection of appropriate precursor and product ions for multiple reaction monitoring (MRM). nih.gov |
Sample Preparation Strategies for Complex Matrices
The effective isolation of this compound from intricate matrices such as food products and biological fluids is a critical prerequisite for precise analytical determination. The choice of sample preparation technique is pivotal and is often dictated by the physicochemical properties of the analyte and the nature of the sample matrix. Key strategies include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and advanced microextraction techniques, each offering distinct advantages in terms of selectivity, efficiency, and environmental impact.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional and widely utilized technique for the separation of analytes based on their differential partitioning between two immiscible liquid phases. In the context of this compound analysis, LLE is often employed as an initial clean-up step to remove matrix interferences. The selection of an appropriate extraction solvent is paramount and is guided by the polarity and solubility of this compound.
A typical LLE protocol involves the adjustment of the sample's pH to optimize the partitioning of the analyte into the organic phase. For sulfonamides, which are amphiprotic, pH control is critical to ensure they are in a neutral form to facilitate extraction into an organic solvent. The process is often followed by a back-extraction step into an aqueous phase of a different pH to further purify the analyte. While effective, traditional LLE can be labor-intensive and may require significant volumes of organic solvents.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) has largely superseded LLE as the preferred method for sample preparation due to its higher enrichment factors, reduced solvent consumption, and potential for automation. mdpi.com SPE involves the partitioning of analytes between a solid sorbent and a liquid sample. pjoes.com The process typically consists of four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. scpscience.com
The choice of sorbent is critical for the successful isolation of this compound. A variety of sorbent chemistries are available, including:
Reversed-phase (RP) sorbents: Such as C18 or polymeric sorbents, which are effective for extracting moderately nonpolar compounds like sulfonamides from aqueous matrices. sigmaaldrich.comchromatographyonline.com
Ion-exchange sorbents: These are used to retain analytes based on electrostatic interactions. Mixed-mode sorbents, which combine both reversed-phase and ion-exchange functionalities, can provide highly selective extraction of sulfonamides from complex matrices. chromatographyonline.com
Polymeric sorbents: Hydrophilic-lipophilic balanced (HLB) polymers are often used for the broad-spectrum extraction of various analytes, including sulfonamides, from aqueous samples. sigmaaldrich.com
The following table summarizes typical parameters used in SPE for sulfonamide analysis.
| Parameter | Description | Common Choices for Sulfonamides |
| Sorbent Type | The solid material that retains the analyte. | C18, Oasis HLB, Strata-X |
| Conditioning Solvent | Prepares the sorbent for sample loading. | Methanol, Acetonitrile |
| Equilibration Solvent | Makes the sorbent compatible with the sample matrix. | Water, Buffer at specific pH |
| Loading Solution | The sample, often pre-treated (e.g., pH adjusted). | Sample diluted with buffer |
| Wash Solvent | Removes interfering compounds. | Water, Mild organic/aqueous mixtures |
| Elution Solvent | Desorbs the analyte from the sorbent. | Acetonitrile, Methanol, often with acid/base modifiers |
SPE provides cleaner extracts and higher reproducibility compared to LLE, making it a cornerstone of modern analytical methods for sulfonamide residues. mdpi.comsigmaaldrich.com
Advanced Microextraction Techniques
In recent years, a trend towards the miniaturization of sample preparation techniques has emerged, driven by the principles of green chemistry which aim to reduce solvent usage and waste generation. auctoresonline.org These microextraction techniques offer high enrichment factors and are often simpler and faster than traditional methods. mdpi.com
Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that utilizes a fused silica fiber coated with a stationary phase. mdpi.com The fiber is exposed to the sample (either by direct immersion or in the headspace), and analytes partition into the coating. mdpi.com For sulfonamide analysis, fibers coated with materials like polydimethylsiloxane (B3030410)/divinylbenzene (PDMS/DVB) have been successfully used. researchgate.net After extraction, the fiber is transferred to the analytical instrument for desorption and analysis. mdpi.commdpi.com SPME is valued for its simplicity, speed, and compatibility with chromatographic systems. mdpi.com
Stir Bar Sorptive Extraction (SBSE)
SBSE is a variation of SPME that uses a magnetic stir bar coated with a significantly larger volume of sorptive material, typically polydimethylsiloxane (PDMS). mdpi.comresearchgate.net The stir bar is introduced into the sample and stirred for a specified time to allow for the extraction of analytes. science.gov This larger phase volume results in higher recovery and lower detection limits compared to SPME. researchgate.net After extraction, the analytes are desorbed from the stir bar, usually by liquid or thermal desorption. mdpi.com
Recent advancements in SBSE have focused on developing novel coating materials to enhance selectivity. For instance, monolith-based SBSE using materials like poly(vinylimidazole–divinylbenzene) has shown high sensitivity for the determination of sulfonamides in complex matrices like milk and meat. nih.govcapes.gov.br
The table below details research findings for advanced microextraction techniques applied to sulfonamide analysis.
| Technique | Analyte(s) | Matrix | Sorbent/Coating | Key Findings |
| SPME-LC-MS | 8 sulfonamides | Meat products | PDMS/DVB (65 µm) | Linear range: 50-2000 µg/kg; RSD <15% (intra-day), <19% (inter-day). Detected residues in market samples from 66 to 157 µg/kg. researchgate.net |
| SBSE-HPLC-DAD | 5 sulfonamides | Milk | Poly(vinylimidazole–divinylbenzene) monolithic material | LODs: 1.30–7.90 ng/mL; LOQs: 4.29–26.3 ng/mL. Good linearity (R² > 0.996) and successful application to real milk samples. capes.gov.br |
| Monolith-based SBSE-LC-MS/MS | 10 sulfonamides | Pork and Chicken | Poly(vinylphthalimide-co-N,N-methylenebisacrylamide) monolith | LODs: 1.2-6.1 ng/kg (pork), 2.0-14.6 ng/kg (chicken). Recoveries >55% with RSDs <12%. nih.gov |
These advanced microextraction techniques represent the forefront of sample preparation for the analysis of this compound, offering sensitive, efficient, and environmentally friendly alternatives to conventional methods. mdpi.com
Chemical Stability and Degradation Pathways of Sulfabromomethazine Sodium
Intrinsic Chemical Stability Assessments
Intrinsic stability studies evaluate how a molecule behaves under typical environmental conditions, providing foundational knowledge for its handling and storage. For Sulfabromomethazine sodium, as with other sulfonamides, key environmental factors influencing its stability include pH, temperature, and light.
The degradation of sulfonamides is significantly influenced by environmental factors. While specific kinetic data for this compound is not extensively available in public literature, the behavior of the sulfonamide class provides strong indications of its stability profile.
pH: The stability of sulfonamides is highly pH-dependent. Both acid- and base-catalyzed hydrolysis can occur, with a region of maximum stability typically observed in the slightly acidic to neutral pH range. The state of protonation of the sulfonamide molecule, which is governed by the solution's pH, directly affects the rate of photolysis and hydrolysis. science.govncats.io For many sulfonamides, the greatest stability is found at a pH of approximately 5. researchgate.net Degradation rates increase in strongly acidic or alkaline conditions.
Temperature: Elevated temperatures accelerate the degradation rate of sulfonamides. nih.gov Studies on various sulfonamides in milk have shown that while they are generally stable during standard pasteurization processes, significant degradation can occur at higher sterilization temperatures (e.g., 120°C for 20 minutes). medkoo.com The thermal stability of sulfonamides is a critical consideration for any heat-involved processing or storage in hot climates. Long-term storage recommendations for Sulfabromomethazine typically specify cool and dry conditions to minimize thermal decomposition. researchgate.net
Light: Sulfonamides are known to be sensitive to light, particularly ultraviolet (UV) radiation. science.govncats.io Photodegradation can occur under both simulated solar radiation and natural sunlight, with half-lives ranging from minutes under intense UV light to days under natural sunlight. science.govncats.io One study specifically identified Sulfabromomethazine as a sulfonamide that undergoes photodegradation in the presence of riboflavin (B1680620) when exposed to fluorescent light. nih.gov The process is often sensitized by other molecules present in the formulation or environment, such as riboflavin or natural organic matter, which can lead to indirect photolysis being the predominant degradation mechanism in natural waters. science.govncats.ionih.gov Therefore, protection from light is a standard requirement for storing this compound.
Table 1: General Influence of Environmental Factors on Sulfonamide Stability
| Factor | General Effect on Sulfonamide Stability | Typical Conditions Leading to Degradation |
| pH | Highly dependent; stability is lowest in strong acid or base. | pH < 3 or pH > 8 |
| Temperature | Degradation rate increases with temperature. | Elevated temperatures (e.g., > 40°C) for extended periods. |
| Light | Susceptible to photodegradation, especially UV light. | Direct exposure to sunlight or artificial UV sources. |
This table provides a generalized summary for the sulfonamide class of compounds based on available literature.
Forced Degradation Studies and Conditions
Forced degradation, or stress testing, is a crucial component of pharmaceutical development mandated by regulatory bodies like the International Conference on Harmonisation (ICH). sapub.orgsgs.comlhasalimited.org These studies deliberately expose the drug substance to harsh conditions—including hydrolysis, oxidation, photolysis, and heat—to accelerate degradation. sgs.comlhasalimited.org The primary goals are to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods capable of separating the drug from its degradants. sapub.orgjustwrite.in
Hydrolysis is a primary pathway for the degradation of sulfonamides in aqueous solutions. The central sulfonamide bond (R-SO₂-NH-R') is the main target of hydrolytic cleavage.
The degradation is subject to both acid and base catalysis.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism likely involves the protonation of the amide nitrogen, making the sulfur atom more susceptible to nucleophilic attack by water. This leads to the cleavage of the sulfur-nitrogen (S-N) bond.
Base-Catalyzed Hydrolysis: In alkaline conditions, the mechanism can involve the ionization of the sulfonamide proton, followed by an elimination reaction (E1cb mechanism) or direct nucleophilic attack by a hydroxide (B78521) ion on the sulfur atom.
The primary products of the hydrolytic cleavage of the S-N bond in a sulfonamide like Sulfabromomethazine are the corresponding substituted benzenesulfonic acid or sulfanilic acid and the heterocyclic amine, in this case, 4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)amine.
Sulfonamides are susceptible to oxidative degradation, which can be initiated by atmospheric oxygen (autoxidation) or oxidizing agents like hydrogen peroxide or metal ions. sapub.org The primary sites of oxidation on the Sulfabromomethazine molecule are the aniline (B41778) amino group (-NH₂) and the sulfur atom.
Key oxidative degradation pathways include:
Oxidation of the aromatic amino group: The -NH₂ group can be oxidized to form nitroso, nitro, and other related species.
Oxidation of the sulfur atom: The sulfide (B99878) group can be oxidized to form the corresponding sulfoxide (B87167) and sulfone.
Hydroxylation: Hydroxyl radicals can attack the aromatic ring, leading to hydroxylated derivatives.
SO₂ Extrusion: A more complex pathway observed for some sulfonamides involves the cleavage of both the S-N and S-C bonds, leading to the extrusion of sulfur dioxide (SO₂). nih.gov
The specific products formed depend on the oxidizing agent used and the reaction conditions. For some drugs, degradation under oxidative stress with hydrogen peroxide can yield the same products as acid hydrolysis, which may be attributed to the acidic nature of peroxide solutions.
Photodegradation involves the degradation of a molecule upon absorption of light energy. For sulfonamides, this process is highly dependent on the wavelength of light, the pH of the solution, and the presence of photosensitizers. science.govncats.io Sulfabromomethazine has been shown to be susceptible to photodegradation. nih.gov
The primary photochemical reactions for sulfonamides involve the cleavage of the sulfonamide functional group:
S-N Bond Cleavage: This is a common pathway, resulting in the formation of a sulfonyl radical and an amino radical, which can then undergo further reactions to form sulfanilic acid and the heterocyclic amine.
S-C Bond Cleavage: Cleavage of the bond between the sulfur atom and the benzene (B151609) ring can also occur, leading to different sets of degradation products.
The quantum yield (a measure of the efficiency of a photochemical process) for sulfonamide degradation is pH-dependent, reflecting the different light-absorbing properties of the protonated, neutral, and anionic forms of the molecule. science.gov
Table 2: Potential Degradation Products of Sulfonamides via Different Pathways
| Degradation Pathway | Potential Cleavage Site | Major Degradation Products (General for Sulfonamides) |
| Hydrolysis | Sulfonamide S-N bond | Sulfanilic acid, Heterocyclic amine |
| Oxidation | Aromatic amino group, Sulfur atom | Nitro-derivatives, Sulfoxides, Sulfones, Hydroxylated-derivatives |
| Photolysis | Sulfonamide S-N bond, S-C bond | Sulfanilic acid, Aniline, Heterocyclic amine |
This table illustrates potential degradation products for the sulfonamide class based on established chemical principles. Specific products for this compound would require experimental confirmation.
Thermal degradation studies are typically performed using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) to determine the temperatures at which a compound starts to decompose. researchgate.net
For sulfonamides in general, thermal decomposition in an inert atmosphere is a multi-stage process that occurs at high temperatures.
Initial Decomposition: The first stage of decomposition often begins above 200°C.
Major Weight Loss: Significant weight loss occurs at higher temperatures, corresponding to the fragmentation of the molecule.
Evolved Gases: Analysis of the gases evolved during TGA of similar sulfonamides (like sulfamethoxazole) shows the release of fragments such as aniline, sulfur dioxide (SO₂), and the heterocyclic amine portion of the molecule at different characteristic temperatures.
These studies indicate that this compound, as a solid, is stable at ambient temperatures but will decompose upon exposure to high heat. The specific decomposition profile would show the temperatures of maximum weight loss (from a DTG curve) and the total weight loss, providing a fingerprint of its thermal stability.
Identification and Structural Elucidation of Degradation Products
The identification and structural characterization of degradation products are paramount in assessing the safety of a drug. These impurities may have different pharmacological or toxicological properties than the parent compound.
Modern analytical chemistry relies heavily on hyphenated techniques, which combine a separation method with a spectroscopic detection method, to identify and characterize impurities in complex mixtures. ijpsr.comsaspublishers.comsaapjournals.orgnih.gov These techniques offer enhanced selectivity and sensitivity, providing comprehensive information in a single analysis. ijpsr.com
For the analysis of this compound and its degradation products, hyphenated techniques are indispensable. The most commonly employed methods include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating non-volatile and thermally labile compounds like sulfonamides. ijpsr.comsaspublishers.com LC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio. saspublishers.com LC-MS, and its more advanced form, tandem mass spectrometry (LC-MS/MS), can provide information on the molecular weight and structural fragments of the degradation products. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar compounds like sulfonamides without derivatization, GC-MS is a valuable technique for volatile impurities. ijpsr.com It couples the high-resolution separation of gas chromatography with the specific detection of mass spectrometry. ijpsr.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique provides detailed structural information, complementing the data obtained from mass spectrometry. saspublishers.com
Liquid Chromatography-Fourier Transform Infrared Spectroscopy (LC-FTIR): LC-FTIR is useful for identifying functional groups present in the degradation products. nih.govajrconline.org
These hyphenated techniques are crucial for creating a comprehensive impurity profile of this compound. ajrconline.org
Mass spectrometry (MS) is a cornerstone in the structural elucidation of degradation products. ajrconline.org By analyzing the fragmentation patterns of the parent drug and its impurities, chemists can deduce the chemical structures of the degradants. In tandem mass spectrometry (MS/MS), a specific ion (typically the molecular ion) is selected and fragmented, providing even more detailed structural information. nih.gov
Kinetic Analysis of Degradation Processes
Kinetic analysis of degradation processes is essential for determining the rate at which a drug degrades under various conditions. This information is used to predict the shelf-life of the drug product and to establish appropriate storage conditions.
Forced degradation studies, where the drug is subjected to stress conditions such as heat, light, humidity, and different pH levels, are conducted to accelerate the degradation process and identify potential degradation pathways. ajrconline.orgpharmanest.net The rate of degradation is typically monitored by a stability-indicating analytical method, often high-performance liquid chromatography (HPLC). nih.gov
The degradation kinetics of many pharmaceuticals follow specific mathematical models, such as zero-order, first-order, or more complex models like the Avrami-Erofeev equation for solid-state decomposition. chula.ac.th For instance, the degradation of cefotaxime (B1668864) sodium in aqueous solution was found to follow different rate laws depending on the pH. nih.gov In the case of solid-state decomposition, the process can be influenced by factors such as crystal defects and the formation of a product layer. chula.ac.th While specific kinetic data for this compound is not detailed in the provided search results, it is expected that its degradation would be influenced by factors such as pH, temperature, and the presence of oxidizing agents, similar to other sulfonamides.
Impurity Profiling and Control Strategies
Impurity profiling is the comprehensive process of identifying and quantifying all potential impurities in a drug substance and its finished product. researchgate.netmt.com This includes process-related impurities from manufacturing and degradation products that form during storage. asianjpr.com Regulatory agencies like the FDA and EMA have strict guidelines for the control of impurities in pharmaceuticals. mt.commedwinpublishers.com
The goal of impurity profiling is to ensure the safety and efficacy of the drug product. biomedres.us Control strategies are developed based on the impurity profile to minimize the levels of harmful or potentially harmful impurities. These strategies can include:
Process Optimization: Modifying the synthetic route or reaction conditions to reduce the formation of process-related impurities.
Purification: Implementing effective purification steps to remove impurities from the drug substance.
Formulation Development: Choosing appropriate excipients and packaging to enhance the stability of the drug product and minimize degradation. asianjpr.com
Setting Specifications: Establishing acceptable limits for known and unknown impurities based on safety data and regulatory guidelines.
For this compound, a robust impurity profiling program would involve the use of the hyphenated analytical techniques mentioned earlier to identify and quantify all potential impurities. asianjpr.com Based on this profile, appropriate control strategies would be implemented throughout the manufacturing process and product lifecycle to ensure the quality and safety of the final drug product.
Environmental Fate and Degradation of Sulfabromomethazine Sodium
Environmental Partitioning Behavior
The distribution of sulfabromomethazine sodium in the environment is governed by its physicochemical properties and the characteristics of the environmental compartments it enters. Partitioning behavior determines the concentration and residence time of the compound in soil, water, and sediment, which in turn influences its bioavailability and degradation potential.
This compound can enter the environment through the excretion of treated animals and the subsequent application of manure as fertilizer. Once in the environment, its distribution between soil, water, and sediment is largely influenced by sorption processes. The sorption of sulfonamides to soil and sediment is a complex process affected by factors such as soil organic matter content, clay mineralogy, and pH.
The pH of the surrounding medium plays a critical role in the sorption of sulfonamides. As amphoteric compounds, their charge and consequently their interaction with soil particles change with pH. At pH values below their pKa, sulfonamides exist predominantly in a cationic or neutral form, which enhances their sorption to negatively charged soil components like clay and organic matter. Conversely, at higher pH values, they are primarily in an anionic form, leading to increased water solubility and mobility.
A study investigating the occurrence of various sulfonamides in a pharmaceutical discharge area detected sulfabromomethazine in surface water, sediment, groundwater, and soil. researchgate.net The concentrations varied across these compartments, with the highest levels generally found in surface water and sediment, indicating these as significant sinks for the compound.
Table 1: Environmental Partitioning Parameters for Related Sulfonamides
| Compound | Parameter | Value | Soil/Sediment Type | Reference |
|---|---|---|---|---|
| Sulfamethazine (B1682506) | Kd | 0.25 - 8.10 mL/g | Various soils | ecetoc.org |
Note: Specific partitioning data for this compound is limited. The data presented for related compounds should be interpreted with caution.
The potential for a chemical to volatilize from soil or water surfaces and undergo long-range atmospheric transport is determined by its vapor pressure and Henry's Law constant. For this compound, specific experimental data for these parameters are not available in the public domain. However, based on the properties of other sulfonamides, which are generally non-volatile, the potential for volatilization and significant air transport of this compound is expected to be low. The ionic nature of the sodium salt further reduces its volatility.
Degradation Pathways in Environmental Matrices
The persistence of this compound in the environment is determined by the rates of various degradation processes, which can be broadly categorized as biotic and abiotic.
Microbial metabolism is a key pathway for the degradation of many organic contaminants in the environment. While specific studies on the microbial degradation of this compound are scarce, research on other sulfonamides indicates that they can be transformed by various microorganisms.
The biodegradation of sulfonamides in soil and water is often a slow process. The primary metabolic pathways identified for other sulfonamides include acetylation of the amino group, hydroxylation of the aromatic ring, and cleavage of the sulfonamide bond. nih.gov These transformations can lead to the formation of various metabolites, which may have different environmental fates and toxicities compared to the parent compound. For instance, N-acetylated metabolites of sulfonamides have been detected in various environmental matrices. nih.gov
One study identified several transformation products of sulfonamides in environmental samples, with acetylation and hydroxylation products being the most prevalent. researchgate.net This suggests that similar biotic degradation pathways are likely for this compound.
Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of this compound in the environment.
Hydrolysis: The hydrolysis of the sulfonamide bond is generally a slow process under typical environmental pH conditions (pH 5-9). While specific hydrolysis rate data for this compound are not available, studies on other sulfonamides have shown them to be relatively stable to hydrolysis at neutral pH. nasa.gov
Photolysis: Photodegradation, or the breakdown of a compound by light, can be a significant removal mechanism for sulfonamides in sunlit surface waters. The rate of photolysis is influenced by factors such as water clarity, depth, and the presence of photosensitizing substances like dissolved organic matter. For related sulfonamides like sulfadiazine, photolysis has been shown to be a major degradation pathway in aquatic environments. It is plausible that this compound also undergoes photodegradation in surface waters.
Persistence and Environmental Metabolite Formation
A study that screened for sulfonamides in pharmaceutical wastewater-contaminated areas detected sulfabromomethazine and its transformation products in surface water, sediment, groundwater, and soil. researchgate.net This indicates that the compound and its metabolites can persist and migrate through different environmental compartments. The most common transformation products identified for sulfonamides, in general, are acetylation and hydroxylation products. researchgate.net The presence of these metabolites is significant as they may retain some of the parent compound's biological activity or have their own toxicological profiles.
Table 2: Common Environmental Transformation Pathways for Sulfonamides
| Transformation Pathway | Description | Environmental Compartment |
|---|---|---|
| Acetylation | Addition of an acetyl group to the N4-amino group. | Soil, Water |
| Hydroxylation | Addition of a hydroxyl group to the aromatic or heterocyclic ring. | Soil, Water |
Note: This table represents general pathways for sulfonamides; specific pathways for this compound may vary.
Characterization of Environmental Transformation Products
The transformation of this compound in the environment can occur through biotic and abiotic pathways, leading to the formation of various degradation products. While specific studies on sulfabromomethazine are limited, research on closely related sulfonamides, such as sulfamethazine and sulfadiazine, provides insights into the likely transformation products.
Photodegradation is a significant abiotic process for sulfonamides. Studies have shown that sulfabromomethazine undergoes photodegradation, resulting in the formation of a singular, characteristic product. However, the precise chemical structure of this product has not been fully elucidated in the available literature. For other sulfonamides like sulfamethazine, transformation reactions can include ring cleavage, hydroxylation, methylation, and oxidation nih.gov. In the context of water treatment, the reaction of sulfamethazine with sodium hypochlorite has been shown to produce a major chlorinated byproduct, identified as 4-amino-(5-chloro-4,6-dimethyl-2-pyrimidinyl)-benzenesulfonamide researchgate.net.
Biotransformation by microorganisms is another key pathway for the degradation of sulfonamides. For sulfadiazine, a related compound, the major biotransformation product identified under various nutrient conditions is 2-aminopyrimidine. Another previously reported biotransformation product, sulfanilic acid, was observed to be further degraded by the microbial culture nih.gov. The biotransformation of other sulfonamides in pig hepatocytes has shown the formation of N4-acetylsulfonamides nih.gov. It is plausible that this compound could undergo similar transformations, resulting in hydroxylated metabolites or cleavage of the sulfonamide bond to form aminopyrimidine and sulfanilic acid derivatives.
The table below summarizes the potential transformation products of sulfonamides based on studies of related compounds.
| Parent Compound | Transformation Process | Potential Transformation Products | References |
| Sulfamethazine | Photodegradation, Biotransformation | Hydroxylated metabolites, Ring cleavage products, N4-acetylsulfamethazine | nih.govnih.gov |
| Sulfadiazine | Biotransformation | 2-aminopyrimidine, Sulfanilic acid | nih.gov |
| Sulfamethazine | Chlorination | 4-amino-(5-chloro-4,6-dimethyl-2-pyrimidinyl)-benzenesulfonamide | researchgate.net |
Assessment of Environmental Persistence
The environmental persistence of this compound is determined by the rate of its degradation through various processes. The half-life of the compound can vary significantly depending on environmental conditions such as sunlight, temperature, pH, and the presence of microbial communities.
Photodegradation is a key factor in reducing the concentration of sulfonamides in aqueous environments. For sulfamethoxypyridazine, another sulfonamide, direct photolysis under simulated sunlight was investigated, indicating that photodegradation rates can vary among different sulfonamides nih.gov. Studies on sulfadiazine have shown that the degradation process in water under UV light follows first-order kinetics, with a half-life of 9.76 minutes in water with air saturation researchgate.net. The degradation of sulfamethazine upon exposure to drinking water chlorination also followed first-order kinetics with a calculated half-life of approximately 37 days researchgate.net.
The persistence of sulfonamides in soil is influenced by both biotic and abiotic factors. Biodegradation of sulfonamides in soil can be a slow process. For sulfadiazine, the half-life in aerobic nonsterile soils was found to range from 12 to 18 days. The compound was more persistent under anoxic conditions, with half-lives ranging from 57 to 237 days. The degradation of sulfamethazine and enrofloxacin in microalgal treatment systems also followed a first-order model, with apparent rate constants ranging from 0.0141 to 0.0048 day⁻¹ nih.gov.
The table below presents a summary of half-life data for related sulfonamides in different environmental matrices.
| Compound | Environmental Matrix | Degradation Process | Half-life | References |
| Sulfadiazine | Water (with air saturation) | Photodegradation (UV) | 9.76 minutes | researchgate.net |
| Sulfamethazine | Drinking Water | Chlorination | ~37 days | researchgate.net |
| Sulfadiazine | Aerobic nonsterile soil | Biodegradation | 12 - 18 days | |
| Sulfadiazine | Anoxic soil | Biodegradation | 57 - 237 days | |
| Sulfamethazine | Microalgal treatment system | Biodegradation and Photolysis | Apparent rate constants: 0.0141 to 0.0048 day⁻¹ | nih.gov |
Preclinical Research on Sulfabromomethazine Sodium Mechanisms in Vitro and Cellular Level
Utilization of Advanced In Vitro Model Systems
Traditional preclinical research has often relied on two-dimensional (2D) cell cultures and animal models. nih.gov However, the paradigm is shifting towards more complex systems that offer greater physiological relevance and predictive power for human and animal responses. nih.govviviabiotech.com
The transition from 2D to three-dimensional (3D) cell culture models marks a significant advancement in preclinical drug development. mdpi.com While 2D cultures involve growing cells in a single layer on a flat surface, 3D models allow cells to grow in all directions, forming structures that better mimic the architecture of natural tissue. nih.govabcam.comfrontiersin.org These 3D structures, such as spheroids and organoids, can replicate crucial aspects of a tumor microenvironment or an organ's structure, including gradients of oxygen, nutrients, and the drug itself. mdpi.com
For a sulfonamide antibiotic like Sulfabromomethazine sodium, 3D models could be employed to study its penetration and efficacy in complex tissue-like structures, which is a significant advantage over simpler 2D systems. abcam.com For instance, a 3D model of bovine mammary epithelial cells could be used to simulate an infection and test the effectiveness of the compound in a more realistic setting. The development of these models aims to improve the predictive accuracy of preclinical screenings and align with the principles of reducing animal use in research. mdpi.com
Table 1: Comparison of 2D and 3D Cell Culture Models for this compound Research
| Feature | Two-Dimensional (2D) Models | Three-Dimensional (3D) Models | Potential Application for this compound |
|---|---|---|---|
| Cellular Organization | Monolayer of cells on a flat substrate. | Cells aggregate to form multi-layered structures (spheroids, organoids). nih.gov | Studying drug efficacy in a model that mimics bacterial biofilms or infected tissue architecture. |
| Cell-Cell Interaction | Limited to adjacent cells in a single plane. | Extensive, three-dimensional interactions between cells and with the extracellular matrix. abcam.com | Evaluating how cell-cell communication within host tissue affects the drug's antibacterial action. |
| Physiological Relevance | Lower; does not replicate tissue architecture or microenvironment gradients. nih.gov | Higher; mimics in vivo tissue structure, nutrient/oxygen gradients, and cell differentiation. mdpi.comfrontiersin.org | Assessing drug penetration and efficacy across multiple cell layers, simulating a deep tissue infection. |
| Drug Sensitivity | Often shows higher, less realistic sensitivity to drugs. | Can exhibit drug resistance patterns more similar to in vivo conditions. abcam.com | Determining more accurate bacteriostatic or bactericidal concentrations in a tissue-like context. |
Microphysiological systems, commonly known as organ-on-chip (OOC) technologies, represent a leap forward from static 3D cultures. nih.gov These devices are microfluidic cell culture systems that simulate the activities, mechanics, and physiological responses of entire organs or organ systems. diva-portal.orgmdpi.com An OOC typically includes a continuously perfused microenvironment, which allows for the study of drug effects under dynamic conditions that mimic blood flow. elveflow.com
While specific OOC studies involving this compound are not prominent in publicly available research, this technology offers powerful potential. For example, a "gut-on-a-chip" could be used to investigate the absorption and metabolism of orally administered this compound in a specific animal species. Similarly, a "liver-on-chip" could predict the compound's metabolic fate and potential hepatotoxic effects with greater accuracy than traditional models. xiahepublishing.com These systems provide a platform to study complex tissue-tissue interactions and can be designed to be species-specific, which is highly relevant for a veterinary medicine. mdpi.com
Cellular Mechanisms of Action
Understanding how a drug interacts with cells at a molecular level is fundamental to pharmacology. For this compound, this involves investigating its entry into and exit from target cells, as well as its effect on essential cellular pathways.
The effectiveness of an antibiotic is contingent on its ability to reach and remain at its target site within the pathogen. Cellular uptake and efflux are critical processes governing the intracellular concentration of a drug. Uptake can be mediated by various transporter proteins, such as those from the solute carrier (SLC) family, which can be influenced by factors like pH and the presence of specific ions like sodium. nih.gov
Conversely, bacteria can develop resistance by actively pumping antibiotics out of the cell using efflux pumps. niced.org.infao.org These pumps can often transport a wide variety of compounds, and their overexpression is a common mechanism of antimicrobial resistance. niced.org.in Preclinical studies on this compound would investigate its susceptibility to known bacterial efflux pumps to predict and understand potential resistance profiles in target pathogens.
As a sulfonamide, the primary mechanism of action for this compound is the disruption of the folic acid synthesis pathway in bacteria. msdvetmanual.com Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, which catalyzes an essential step in the formation of folic acid. Because bacteria must synthesize their own folic acid while mammalian cells can acquire it from their diet, this pathway is an effective and selective target for antibiotics. msdvetmanual.com This inhibition is bacteriostatic, meaning it halts bacterial growth and replication, relying on the host's immune system to clear the infection. msdvetmanual.com
Furthermore, the "sodium" component of the compound introduces another dimension to its potential cellular effects. Studies have shown that intracellular sodium concentrations can influence cellular metabolism and mitochondrial function. nih.govuni.lu High intracellular sodium has been observed to perturb mitochondrial respiration and can induce oxidative stress and DNA damage in certain cell types. uni.lunih.gov Therefore, a complete understanding of this compound's effects would involve investigating not only its primary antibacterial action but also the broader cellular impacts potentially mediated by sodium ion flux.
Table 2: Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound
| Step | Precursor/Substrate | Enzyme | Product | Role of this compound |
|---|---|---|---|---|
| 1 | Para-aminobenzoic acid (PABA) + Dihydropteridine pyrophosphate | Dihydropteroate Synthetase | Dihydropteroic Acid | Competitive Inhibitor : Sulfabromomethazine mimics PABA and binds to the enzyme, blocking the reaction. msdvetmanual.com |
| 2 | Dihydropteroic Acid | Dihydrofolate Synthetase | Dihydrofolic Acid (Dihydrofolate) | Pathway blocked at the previous step. |
| 3 | Dihydrofolic Acid | Dihydrofolate Reductase | Tetrahydrofolic Acid (Tetrahydrofolate) | Pathway blocked at a prior step. |
| 4 | Tetrahydrofolic Acid | - | Purines, Thymidine (B127349), Amino Acids | Synthesis of essential building blocks for DNA, RNA, and proteins is halted. |
Metabolomic Profiling in Preclinical Models
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. frontlinegenomics.com This powerful analytical approach provides a functional readout of the physiological state of a cell. Metabolomic profiling can be either untargeted, aiming to measure as many metabolites as possible to discover changes, or targeted, focusing on quantifying a specific set of known metabolites. frontlinegenomics.comnih.gov
In the context of this compound, metabolomic profiling could be used to gain a deeper understanding of its impact on bacterial metabolism. By comparing the metabolomes of bacteria before and after exposure to the drug, researchers could confirm the disruption of the folic acid pathway and potentially identify other affected metabolic pathways. This could reveal secondary mechanisms of action or novel mechanisms of resistance. For example, a significant change in the levels of specific amino acids or nucleotides would provide direct evidence of the drug's intended effect. Such studies would typically use high-resolution techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to analyze the samples. frontlinegenomics.com
Table 3: Potential Application of Metabolomics in this compound Research
| Research Question | Metabolomic Approach | Key Metabolites to Monitor | Expected Outcome |
|---|---|---|---|
| Confirming Mechanism of Action | Targeted Metabolomics | PABA, Dihydrofolate, Tetrahydrofolate, Purines (e.g., Adenine, Guanine), Pyrimidines (e.g., Thymine) | Decreased levels of folate pathway products and subsequent nucleotides in treated bacteria. |
| Identifying Off-Target Effects | Untargeted Metabolomics | Global profile of amino acids, lipids, carbohydrates, and energy metabolites (e.g., ATP, NADH). | Identification of unexpected changes in metabolic pathways, suggesting additional cellular impacts. |
| Investigating Resistance Mechanisms | Comparative Metabolomics (Susceptible vs. Resistant Strains) | All detectable metabolites. | Discovery of metabolic bypass pathways or altered metabolite concentrations that allow resistant bacteria to survive drug exposure. |
Untargeted Metabolomics for Pathway Elucidation
Untargeted metabolomics is a comprehensive, discovery-driven approach that aims to detect and relatively quantify as many metabolites as possible in a biological sample without pre-selection. rsc.orgcreative-proteomics.combiorxiv.org This technique provides a broad snapshot of the metabolome, making it exceptionally useful for generating new hypotheses and identifying unexpected metabolic shifts following exposure to a compound. rsc.org In the context of drug mechanism elucidation, it can reveal the mode of action by identifying widespread changes across interconnected biochemical pathways. nih.gov
The primary mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid (folate) synthesis pathway. biologydiscussion.commdpi.com These drugs act as antimetabolites, mimicking the natural substrate, para-aminobenzoic acid (PABA). mdpi.com This disruption of folate synthesis halts the production of nucleotides (purines and pyrimidines), which are critical for DNA and RNA synthesis, thereby stopping bacterial growth and replication. biologydiscussion.commsdvetmanual.com
While specific untargeted metabolomics studies on this compound are not widely present in the public literature, the known mechanism of sulfonamides allows for a clear hypothesis of the expected findings. An untargeted analysis of a bacterial culture treated with this compound would be anticipated to show significant perturbations in pathways directly and indirectly linked to folate metabolism. For instance, a study using untargeted metabolomics successfully identified various metabolites of other sulfonamides, such as sulfamethazine (B1682506) and sulfapyridine (B1682706), demonstrating the technique's effectiveness in this area. mommysmilkresearch.org
The application of untargeted metabolomics, often utilizing high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), provides a global view of these cellular changes. creative-proteomics.comacs.org By comparing the metabolic profiles of treated versus untreated cells, researchers can identify a panel of significantly altered metabolites, which can then be mapped to specific biochemical pathways to elucidate the compound's broader impact. nih.govsciex.com
The table below illustrates the expected findings from an untargeted metabolomics study on bacterial cells exposed to this compound, based on its established mechanism of action.
| Metabolic Pathway | Expected Observation | Biochemical Rationale |
|---|---|---|
| Folate Biosynthesis | Accumulation of pathway precursors (e.g., PABA); Depletion of downstream products (e.g., dihydrofolate, tetrahydrofolate). | Direct competitive inhibition of dihydropteroate synthetase by this compound blocks the pathway. biologydiscussion.commdpi.com |
| Purine (B94841) Metabolism | Depletion of key purines (e.g., adenine, guanine) and their nucleotide derivatives (e.g., ATP, GTP). | Tetrahydrofolate is an essential cofactor for the de novo synthesis of purines. msdvetmanual.com |
| Pyrimidine (B1678525) Metabolism | Depletion of thymidine and its derivatives. | The synthesis of thymidylate, a key pyrimidine, is dependent on a folate-derived cofactor. |
| Amino Acid Metabolism | Alterations in levels of specific amino acids like methionine and serine. | Folate derivatives are involved in one-carbon transfer reactions essential for the synthesis and interconversion of certain amino acids. |
Targeted Metabolomics for Specific Metabolite Identification
Following the hypothesis-generating insights from untargeted studies, targeted metabolomics is employed for the precise and accurate quantification of a predefined set of metabolites. metwarebio.comnih.gov This approach offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted methods, making it the gold standard for validating biomarkers and testing specific biochemical hypotheses. plos.orgmtoz-biolabs.com
In the investigation of this compound, a targeted metabolomics assay would be designed to specifically measure the concentrations of key metabolites within the folate synthesis pathway and related downstream pathways. creative-proteomics.comnih.gov By using stable isotope-labeled internal standards, this method allows for absolute quantification, providing definitive evidence of enzymatic inhibition. nih.gov The analytical technique of choice is typically a triple quadrupole mass spectrometer, which is highly selective and sensitive for measuring known compounds. nih.gov
A targeted analysis for this compound would focus on quantifying the substrate that it competes with (PABA) and the direct products of the folate pathway that are expected to decrease. The primary goal would be to demonstrate a statistically significant accumulation of the upstream substrate and a corresponding depletion of the downstream products, confirming the drug's specific site of action. This quantitative data is crucial for understanding the potency of the inhibition and the direct biochemical consequences at the cellular level.
The following table details the specific metabolites that would be the focus of a targeted metabolomics experiment and the expected quantitative changes following treatment with this compound.
| Target Metabolite | Chemical Class | Expected Change in Concentration | Rationale for Targeting |
|---|---|---|---|
| para-Aminobenzoic acid (PABA) | Aromatic Amino Acid Precursor | Increase | Substrate of the inhibited enzyme, dihydropteroate synthetase; expected to accumulate due to blockage. mdpi.com |
| Dihydrofolic Acid (DHF) | Folate | Decrease | A key intermediate in the folate pathway, downstream of the inhibited step. |
| Tetrahydrofolic Acid (THF) | Folate | Decrease | The biologically active form of folate, essential for nucleotide synthesis; its depletion is the ultimate goal of the drug. mdpi.com |
| Adenosine Triphosphate (ATP) | Purine Nucleotide | Decrease | Represents the end-product of purine synthesis, which is dependent on THF. |
| Guanosine Triphosphate (GTP) | Purine Nucleotide | Decrease | Represents the end-product of purine synthesis, which is dependent on THF. |
Q & A
Q. What validated analytical methods are recommended for quantifying Sulfabromomethazine sodium in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-mass spectrometry (LC-MS) are widely used. Key validation parameters include precision (intra-day/inter-day variability ≤15%), accuracy (recovery 85–115%), and limits of detection (LOD) and quantification (LOQ) tailored to biological samples (e.g., plasma, tissue homogenates). Calibration curves should span the expected concentration range (e.g., 0.1–50 µg/mL) with R² >0.98. Ensure proper sample preparation, such as protein precipitation or solid-phase extraction, to minimize matrix effects .
Q. What experimental protocols are established for assessing the stability of this compound under varying pH and temperature conditions?
Conduct forced degradation studies by exposing the compound to acidic (e.g., 0.1M HCl), basic (e.g., 0.1M NaOH), oxidative (e.g., 3% H₂O₂), and thermal (e.g., 40–60°C) conditions. Monitor degradation kinetics via HPLC at regular intervals (e.g., 0, 6, 24, 48 hours). Use peak area reduction and degradation product identification (e.g., via LC-MS/MS) to determine stability thresholds. Document conditions where degradation exceeds 10%, as this impacts storage and formulation design .
Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in vitro?
Use logarithmic serial dilutions (e.g., 0.1–100 µg/mL) in triplicate across bacterial strains. Include positive controls (e.g., known antibiotics) and vehicle controls. Measure minimum inhibitory concentration (MIC) via broth microdilution or agar dilution, adhering to CLSI guidelines. Report IC₅₀ values with 95% confidence intervals using nonlinear regression models. Ensure culture media compatibility (e.g., cation-adjusted Mueller-Hinton broth) to avoid confounding results .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antibacterial efficacy of this compound across bacterial models?
Perform a systematic review with meta-analysis (PRISMA guidelines) to aggregate data from heterogeneous studies. Stratify by bacterial species (e.g., Gram-positive vs. Gram-negative), inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL), and media composition. Use random-effects models to account for variability and assess statistical heterogeneity via I² statistics. Sensitivity analyses can identify outliers or methodological biases (e.g., non-standardized MIC protocols) .
Q. What in vivo experimental designs are optimal for evaluating the pharmacokinetic-pharmacodynamic (PK/PD) relationship of this compound?
Employ a crossover design in rodent models (e.g., Sprague-Dawley rats) with single/multiple dosing regimens (oral, IV). Collect serial blood/tissue samples (e.g., 0, 1, 4, 8, 24 hours post-dose) for LC-MS quantification. Calculate PK parameters (Cₘₐₓ, Tₘₐₓ, AUC) using non-compartmental analysis. Correlate PK data with PD outcomes (e.g., bacterial load reduction) via inhibitory sigmoid Eₘₐₓ models. Account for protein binding and tissue penetration differences .
Q. What computational approaches are effective for predicting this compound’s interactions with bacterial dihydropteroate synthase (DHPS)?
Use molecular docking (e.g., AutoDock Vina) to simulate binding to DHPS active sites (PDB: 1AJ0). Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability (RMSD ≤2 Å). Compare with mutagenesis data (e.g., key residue substitutions like Phe28 or Lys221) to confirm interaction hotspots. Cross-reference results with crystallographic studies to resolve discrepancies .
Q. How should researchers address variability in this compound’s bioavailability across animal species?
Conduct comparative pharmacokinetic studies in rodents, poultry, and swine. Adjust formulations (e.g., enteric coatings) to account for interspecies gastrointestinal pH differences. Measure bioavailability (F%) via AUC₀–∞ ratios (oral vs. IV). Use allometric scaling to extrapolate dosing for larger species. Consider hepatic metabolism differences (e.g., cytochrome P450 isoform expression) via liver microsome assays .
Methodological Considerations
- Data Contradiction Analysis : Apply the Bradford Hill criteria (e.g., consistency, temporality) to evaluate causal relationships in efficacy or toxicity studies .
- Reproducibility : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for experimental protocols and raw data sharing .
- Meta-Analysis : Use RevMan or R’s metafor package for statistical pooling, and generate forest plots to visualize effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
